Neramexane mesylate

Catalog No.
S537014
CAS No.
457068-92-7
M.F
C12H27NO3S
M. Wt
265.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neramexane mesylate

CAS Number

457068-92-7

Product Name

Neramexane mesylate

IUPAC Name

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

InChI

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)

InChI Key

CLUKHUGGXSIGRX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

KRP-209; KRP 209; KRP209; Neramexane Mesylate.

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O

The exact mass of the compound Neramexane mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of neramexane mesylate for nystagmus. These trials have primarily focused on idiopathic nystagmus, which is a form of nystagmus that is not caused by another underlying medical condition [].

  • One study evaluated the long-term safety and tolerability of neramexane mesylate in patients with congenital idiopathic nystagmus and acquired nystagmus secondary to multiple sclerosis [].

Neramexane mesylate is a chemical compound derived from neramexane, which is classified as an uncompetitive antagonist of the N-methyl-D-aspartate receptor. It has a chemical formula of C12_{12}H27_{27}NO3_3S and is known for its potential neuroprotective effects. The compound is being investigated for various therapeutic applications, including treatment for tinnitus, Alzheimer's disease, and drug addiction. Its structure includes a pentamethylcyclohexane moiety, making it structurally unique compared to other NMDA antagonists like memantine .

, including:

  • Oxidation: This can be facilitated by various oxidizing agents, which may alter its functional groups and affect its biological activity.
  • Hydrolysis: The mesylate group can undergo hydrolysis in aqueous environments, potentially releasing neramexane and affecting its pharmacokinetics.
  • Substitution Reactions: The presence of the mesylate group allows for nucleophilic substitution reactions, which can be exploited in synthetic chemistry to modify the compound for enhanced efficacy or reduced side effects .

Neramexane mesylate exhibits a dual mode of action:

  • NMDA Receptor Antagonism: It selectively blocks NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. This blockade helps in mitigating symptoms related to cognitive decline and neuroinflammation .
  • Nicotinic Acetylcholine Receptor Antagonism: The compound also shows antagonistic properties at nicotinic acetylcholine receptors, which may contribute to its efficacy in treating tinnitus by modulating neurotransmitter release in the auditory pathway .

Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over 16 weeks, indicating its potential as a therapeutic agent .

The synthesis of neramexane mesylate typically involves:

  • Starting Material Preparation: The synthesis begins with the preparation of 1-amino-1,3,3,5,5-pentamethylcyclohexane.
  • Mesylation Reaction: This primary amine undergoes a mesylation reaction using mesyl chloride in the presence of a base such as triethylamine to form neramexane mesylate.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Neramexane mesylate is being explored for several therapeutic applications:

  • Tinnitus Treatment: Clinical studies indicate its effectiveness in reducing tinnitus severity.
  • Alzheimer's Disease: Its neuroprotective properties suggest potential benefits in managing cognitive decline associated with Alzheimer's disease.
  • Analgesic Properties: Preliminary studies suggest it may have pain-relieving effects.
  • Drug Addiction Treatment: Research indicates possible applications in managing withdrawal symptoms and cravings associated with substance use disorders .

Neramexane mesylate shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
MemantineNMDA AntagonistUncompetitive NMDA receptor antagonistLower affinity than neramexane
DonepezilAcetylcholinesterase InhibitorIncreases acetylcholine levelsTargets cholinergic system primarily
RivastigmineAcetylcholinesterase InhibitorIncreases acetylcholine levelsDual action on both butyrylcholinesterase and acetylcholinesterase
KetamineNMDA AntagonistNon-competitive NMDA receptor antagonistRapid antidepressant effects

Neramexane mesylate's unique combination of NMDA receptor antagonism and nicotinic acetylcholine receptor antagonism differentiates it from these compounds, potentially offering broader therapeutic applications while maintaining favorable safety profiles .

Neramexane mesylate functions as a moderate-affinity uncompetitive N-methyl-D-aspartate receptor antagonist with distinctive voltage-dependent channel blockade characteristics [1]. The compound demonstrates strong voltage-dependency coupled with rapid blocking and unblocking kinetics, which distinguishes it from high-affinity N-methyl-D-aspartate receptor antagonists that produce severe psychotropic side effects [1].

The voltage-dependent blocking mechanism of neramexane mesylate operates through an open-channel blocker mechanism, where the compound requires channel activation to access its binding site within the receptor pore [1]. This characteristic ensures that physiological N-methyl-D-aspartate receptor function is preserved while pathological overactivation is prevented [2] [3].

Table 1: Voltage-Dependent Channel Blockade Characteristics

ParameterValueReference
Ki value (μM)1.18-3.64Gilling et al., 2007
IC50 NMDA-induced currents (μM)1.51-3.06Gilling et al., 2007
Voltage-dependency (δ)0.86-0.96Gilling et al., 2007
Blocking kinetics (kon)1.70-7.90 × 10⁴ M⁻¹s⁻¹Gilling et al., 2007
Unblocking kinetics (koff)0.12-0.24 s⁻¹Gilling et al., 2007
Affinity classificationModerate affinityGilling et al., 2007
Blocking mechanismUncompetitive open-channel blockerGilling et al., 2007

The kinetic properties of neramexane mesylate reveal rapid association and dissociation rates with N-methyl-D-aspartate receptors. The compound exhibits blocking kinetics with kon values ranging from 1.70 to 7.90 × 10⁴ M⁻¹s⁻¹ and unblocking kinetics with koff values between 0.12 and 0.24 s⁻¹ [1]. These rapid kinetics prevent prolonged receptor occupancy and minimize the risk of interfering with normal synaptic transmission [1].

The voltage-dependency factor (δ) of neramexane mesylate ranges from 0.86 to 0.96, indicating strong voltage-dependent blocking behavior [1]. This voltage-dependency ensures that blocking efficacy is greatest during periods of membrane depolarization, which typically occur during pathological conditions involving excessive glutamate release [1].

Research demonstrates that neramexane mesylate displaces tritiated MK-801 binding to rat cortical membranes with Ki values between 1.18 and 3.64 μM, confirming its moderate binding affinity to N-methyl-D-aspartate receptors [1]. When tested against N-methyl-D-aspartate-induced currents in cultured hippocampal neurons, the compound showed IC50 values ranging from 1.51 to 3.06 μM, demonstrating consistent potency across different experimental preparations [1].

Excitotoxicity Inhibition via Calcium Flux Modulation

The calcium flux modulation mechanism of neramexane mesylate represents a critical neuroprotective strategy against excitotoxic neuronal damage [4]. Excitotoxicity occurs when excessive glutamate release leads to sustained N-methyl-D-aspartate receptor activation, resulting in pathological calcium influx and subsequent neuronal death [5] [6].

Neramexane mesylate prevents excessive calcium influx through its voltage-dependent channel blocking action, which becomes most effective during periods of membrane depolarization characteristic of excitotoxic conditions [4]. The compound's moderate affinity allows it to selectively block pathologically active N-methyl-D-aspartate receptors while preserving normal synaptic function [4].

Table 3: Calcium Flux Modulation and Excitotoxicity Inhibition

MechanismEffectClinical RelevanceReference
NMDA receptor calcium influxReduced through channel blockadePrevents excitotoxic neuronal deathChen et al., 2009
Calcium-dependent excitotoxicityInhibited via moderate affinity blockingMaintains physiological NMDA functionChen et al., 2009
Mitochondrial calcium accumulationPrevented through calcium flux reductionProtects mitochondrial functionLiterature consensus
Neuroprotective effectNeuroprotection without severe side effectsTherapeutic potential in neurodegenerationLiterature consensus
Plasma concentration (therapeutic)0.26-1.21 μMTherapeutically relevant concentrationsChen et al., 2009
Sustained therapeutic effectDose-dependent and sustainedChronic administration beneficialChen et al., 2009

The mitochondrial protection mechanism involves preventing calcium overload in mitochondria, which is a key step in excitotoxic cell death [7]. Excessive calcium accumulation in mitochondria leads to mitochondrial dysfunction, reactive oxygen species production, and activation of cell death pathways [7]. By reducing calcium influx through N-methyl-D-aspartate receptors, neramexane mesylate helps maintain mitochondrial calcium homeostasis [7].

Clinical studies have demonstrated that neramexane mesylate achieves therapeutically relevant plasma concentrations between 0.26 and 1.21 μM, which correlate with effective neuroprotection in animal models of neuropathic pain [4]. These concentrations are sufficient to provide sustained therapeutic effects without causing the severe side effects associated with high-affinity N-methyl-D-aspartate receptor antagonists [4].

The sustained neuroprotective effect of neramexane mesylate has been demonstrated in chronic administration studies, where the compound maintained its therapeutic efficacy over extended treatment periods [4]. This sustained effect is attributed to the compound's ability to preferentially block pathologically active N-methyl-D-aspartate receptors while allowing normal receptor function to continue [4].

Cochlear Neurotransmission Alteration Mechanisms

Neramexane mesylate exerts dual pharmacological effects on cochlear neurotransmission through its antagonistic activity at both N-methyl-D-aspartate receptors and alpha9alpha10 nicotinic acetylcholine receptors [8]. This dual mechanism is particularly relevant for auditory system disorders, including tinnitus, where both glutamatergic and cholinergic neurotransmission play important roles [2] [9].

The alpha9alpha10 nicotinic acetylcholine receptor antagonism represents a unique aspect of neramexane mesylate's mechanism of action in the cochlea [8]. These receptors are predominantly expressed in the inner ear, particularly in inner hair cells, where they mediate efferent cholinergic modulation of auditory signal processing [8].

Table 2: Alpha9alpha10 Nicotinic Acetylcholine Receptor Antagonism

ParameterNeramexaneMemantine (comparison)Reference
Receptor antagonism potencyHigher than memantineLower than neramexanePlazas et al., 2007
Inhibition typeNon-competitiveNon-competitivePlazas et al., 2007
Voltage-dependency (low concentrations)IndependentIndependentPlazas et al., 2007
Voltage-dependency (>1 μM)Slightly voltage-dependentSlightly voltage-dependentPlazas et al., 2007
Desensitization kinetics effectNo increaseNo increasePlazas et al., 2007
Binding domain interactionNo interaction with ligand binding domainNo interaction with ligand binding domainPlazas et al., 2007
Inner hair cell activityBlocks native α9α10 receptorsBlocks native α9α10 receptorsPlazas et al., 2007

Research has demonstrated that neramexane mesylate exhibits higher potency than memantine in blocking alpha9alpha10 nicotinic acetylcholine receptors, with both compounds showing rank order potency of neramexane > memantine [8]. The blocking mechanism is non-competitive, indicating that neramexane mesylate does not compete with acetylcholine for the same binding site but rather blocks the receptor through a different mechanism [8].

The voltage-dependency characteristics of alpha9alpha10 receptor antagonism by neramexane mesylate show distinct patterns depending on concentration. At low concentrations, the blocking effect is independent of membrane potential, while at concentrations higher than 1 μM, slight voltage-dependency emerges [8]. This voltage-dependency pattern suggests that neramexane mesylate may access the alpha9alpha10 receptor channel through a mechanism similar to its action on N-methyl-D-aspartate receptors [8].

Radioligand binding studies have confirmed that neramexane mesylate does not interact with the ligand binding domain of alpha9alpha10 nicotinic acetylcholine receptors, supporting the non-competitive nature of its antagonism [8]. The compound does not affect desensitization kinetics of the receptor, indicating that its blocking mechanism does not involve alterations in receptor desensitization processes [8].

The clinical relevance of alpha9alpha10 receptor antagonism by neramexane mesylate is demonstrated by its ability to block native alpha9alpha10-containing nicotinic acetylcholine receptors in rat inner hair cells at clinically relevant concentrations [8]. This finding suggests that the compound can modulate cochlear neurotransmission in vivo, potentially contributing to its therapeutic effects in auditory disorders such as tinnitus [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.17116490 g/mol

Monoisotopic Mass

265.17116490 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M85GXG84D

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

457068-92-7

Wikipedia

Neramexane mesylate

Dates

Last modified: 02-18-2024
1: Suckfüll M, Althaus M, Ellers-Lenz B, Gebauer A, Görtelmeyer R, Jastreboff PJ, Moebius HJ, Rosenberg T, Russ H, Wirth Y, Krueger H. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus. BMC Ear Nose Throat Disord. 2011 Jan 11;11:1. doi: 10.1186/1472-6815-11-1. PubMed PMID: 21223542; PubMed Central PMCID: PMC3031239.
2: Rammes G. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Rev Clin Pharmacol. 2009 May;2(3):231-8. doi: 10.1586/ecp.09.7. PubMed PMID: 24410702.
3: Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. Epub 2007 Mar 24. PubMed PMID: 17466293.
4: Klein T, Magerl W, Hanschmann A, Althaus M, Treede RD. Antihyperalgesic and analgesic properties of the N-methyl-D-aspartate (NMDA) receptor antagonist neramexane in a human surrogate model of neurogenic hyperalgesia. Eur J Pain. 2008 Jan;12(1):17-29. Epub 2007 Apr 20. PubMed PMID: 17449306.
5: Zoladz PR, Campbell AM, Park CR, Schaefer D, Danysz W, Diamond DM. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane. Pharmacol Biochem Behav. 2006 Oct;85(2):298-306. Epub 2006 Oct 11. PubMed PMID: 17045636.
6: Kos T, Legutko B, Danysz W, Samoriski G, Popik P. Enhancement of antidepressant-like effects but not brain-derived neurotrophic factor mRNA expression by the novel N-methyl-D-aspartate receptor antagonist neramexane in mice. J Pharmacol Exp Ther. 2006 Sep;318(3):1128-36. Epub 2006 Jun 1. PubMed PMID: 16740621.
7: Rammes G, Schierloh A. Neramexane (merz pharmaceuticals/forest laboratories). IDrugs. 2006 Feb;9(2):128-35. Review. PubMed PMID: 16523403.
8: Bachteler D, Economidou D, Danysz W, Ciccocioppo R, Spanagel R. The effects of acamprosate and neramexane on cue-induced reinstatement of ethanol-seeking behavior in rat. Neuropsychopharmacology. 2005 Jun;30(6):1104-10. PubMed PMID: 15668725.
9: Kotlinska J, Biala G, Rafalski P, Bochenski M, Danysz W. Effect of neramexane on ethanol dependence and reinforcement. Eur J Pharmacol. 2004 Oct 25;503(1-3):95-8. PubMed PMID: 15496302.
10: Sukhotina IA, Zvartau EE, Danysz W, Bespalov AY. Caffeine withdrawal syndrome in social interaction test in mice: effects of the NMDA receptor channel blockers, memantine and neramexane. Behav Pharmacol. 2004 May;15(3):207-14. PubMed PMID: 15187578.
11: Neramexane. Drugs R D. 2002;3(1):19-20. Review. PubMed PMID: 11881523.

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